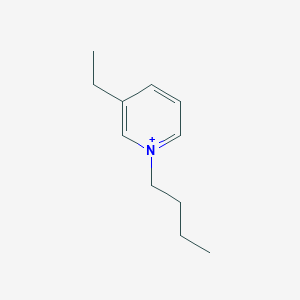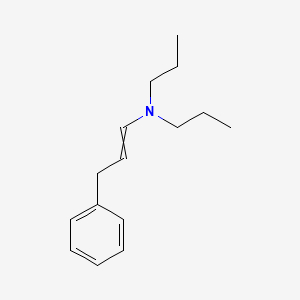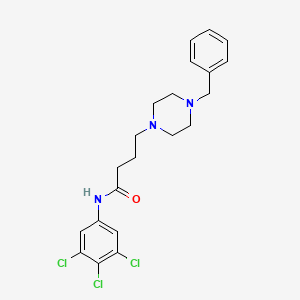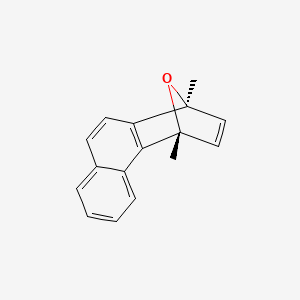
1-Butyl-3-ethylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-ethylpyridin-1-ium is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of materials. These characteristics make them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Butyl-3-ethylpyridin-1-ium typically involves the alkylation of pyridine with butyl and ethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The process can be summarized as follows:
Alkylation Reaction: Pyridine is reacted with butyl bromide and ethyl bromide in the presence of potassium carbonate.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
1-Butyl-3-ethylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butyl or ethyl groups are replaced by other functional groups.
Scientific Research Applications
1-Butyl-3-ethylpyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3-ethylpyridin-1-ium involves its interaction with various molecular targets. In chemical reactions, it acts as a solvent or catalyst, facilitating the interaction between reactants. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The exact pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
1-Butyl-3-ethylpyridin-1-ium can be compared with other ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-butyl-3-methylimidazolium nitrate. While all these compounds share similar properties, such as low volatility and high thermal stability, this compound is unique due to its specific molecular structure, which can influence its solubility and reactivity in different applications .
Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium chloride
Conclusion
This compound is a versatile ionic liquid with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
Properties
CAS No. |
907592-87-4 |
|---|---|
Molecular Formula |
C11H18N+ |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
1-butyl-3-ethylpyridin-1-ium |
InChI |
InChI=1S/C11H18N/c1-3-5-8-12-9-6-7-11(4-2)10-12/h6-7,9-10H,3-5,8H2,1-2H3/q+1 |
InChI Key |
CMLKRBXRFRWXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)



![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)


![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)


![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)

